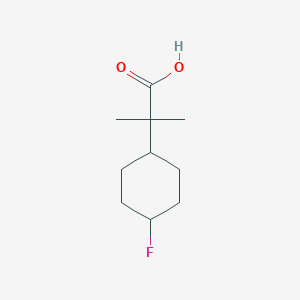
Boc-D-his(dnp)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-histidine(dinitrophenyl)-OH is a compound used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino terminus and a dinitrophenyl (dnp) group at the imidazole side chain. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted side reactions during the assembly of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-histidine(dinitrophenyl)-OH typically involves the protection of the amino group of histidine with a Boc group and the imidazole side chain with a dnp group. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The imidazole side chain is then protected by reacting with dinitrofluorobenzene under basic conditions.
Industrial Production Methods
Industrial production of Boc-D-histidine(dinitrophenyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
化学反応の分析
Types of Reactions
Boc-D-histidine(dinitrophenyl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using trifluoroacetic acid (TFA) and the dnp group using reducing agents.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA for Boc removal and reducing agents like sodium dithionite for dnp removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, free from protecting groups.
科学的研究の応用
Boc-D-histidine(dinitrophenyl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
作用機序
The mechanism of action of Boc-D-histidine(dinitrophenyl)-OH involves the protection of reactive groups during peptide synthesis. The Boc group protects the amino terminus, preventing unwanted reactions, while the dnp group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.
類似化合物との比較
Similar Compounds
Boc-L-histidine(dinitrophenyl)-OH: Similar structure but with L-histidine instead of D-histidine.
Fmoc-D-histidine(dinitrophenyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-D-histidine(benzyl)-OH: Uses a benzyl group for side chain protection instead of dnp.
Uniqueness
Boc-D-histidine(dinitrophenyl)-OH is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The use of D-histidine also imparts different stereochemical properties compared to its L-counterpart, making it valuable in the synthesis of peptides with specific configurations.
特性
分子式 |
C17H19N5O8 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1 |
InChIキー |
KPGVUOQMOHGHEW-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


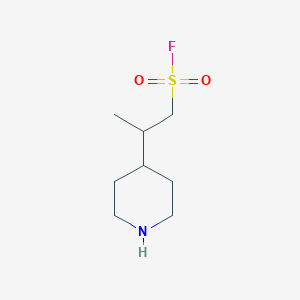
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
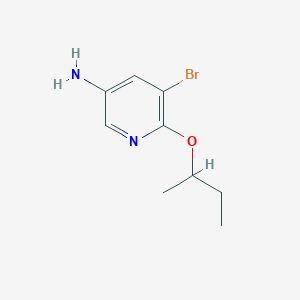
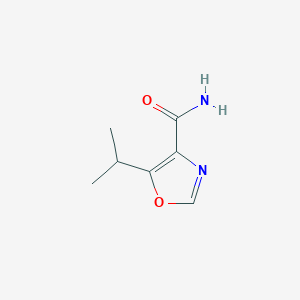


![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)

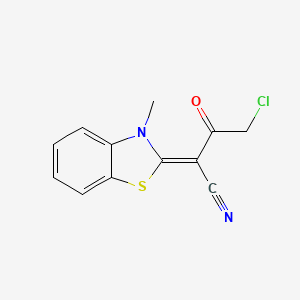
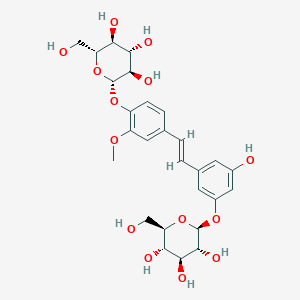
![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
